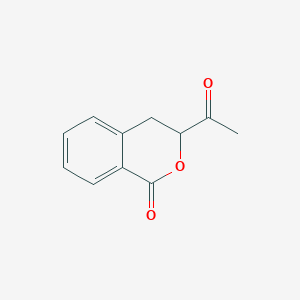

3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIHNJBMJDMZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Studies of Dihydroisocoumarin Derivatives

Discovery and Isolation from Plant Sources (e.g., Phellodendron chinense)

A significant finding in the study of dihydroisocoumarins from plant sources was the isolation of a new isocoumarin (B1212949), 3-acetyl-3,4-dihydro-5,6-dimethoxy-1H-2-benzopyran-1-one , from the cortex of Phellodendron chinense Schneid. nih.gov. The structure of this compound was determined through spectroscopic analysis nih.gov. While not identical to 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one, it represents a closely related analogue, featuring the same core structure with the addition of two methoxy (B1213986) groups on the benzene (B151609) ring.

Phellodendron chinense, commonly known as Huang Bo, is a deciduous tree whose bark is used in traditional Chinese medicine. hawaiipharm.com. The leaves of this plant have also been a source for the isolation of various flavonoids and coumarins nih.gov. The isolation of 3-acetyl-3,4-dihydro-5,6-dimethoxy-1H-2-benzopyran-1-one from the bark of this plant highlights its role as a source of diverse secondary metabolites, including dihydroisocoumarins nih.gov.

Isolation from Microbial and Fungal Metabolites (e.g., Endophytic Fungi)

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are prolific producers of a wide array of bioactive secondary metabolites, including various dihydroisocoumarins. mdpi.comnih.gov These microorganisms are considered a significant source of novel natural products. mdpi.comnih.gov

While the specific compound this compound has not been explicitly reported from endophytic fungi in the searched literature, numerous structurally related dihydroisocoumarin derivatives have been isolated from these microbial sources. These discoveries underscore the potential of endophytic fungi as a source for this class of compounds.

For instance, two new dihydroisocoumarin derivatives, aspergillumarins A and B , were isolated from the culture broth of a marine-derived fungus, Aspergillus sp., which was found as an endophyte in the fresh leaves of the mangrove tree Bruguiera gymnorrhiza. researchgate.net In another study, an endophytic Phoma sp. isolated from the medicinal plant Cinnamomum mollissimum was found to produce 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one . nih.govnih.gov

The following table summarizes some examples of dihydroisocoumarin derivatives isolated from endophytic fungi:

| Compound Name | Fungal Source | Host Plant | Reference |

| Aspergillumarin A | Aspergillus sp. | Bruguiera gymnorrhiza | researchgate.net |

| Aspergillumarin B | Aspergillus sp. | Bruguiera gymnorrhiza | researchgate.net |

| 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | Phoma sp. | Cinnamomum mollissimum | nih.govnih.gov |

| (3R,4R)-3,4-dihydro-4,6-dihydroxy-3-methyl-1-oxo-1H-isochromene-5-carboxylic acid | Xylaria sp. | Piper aduncum | researchgate.net |

| (R)-7-hydroxymellein | Penicillium sp. | Alibertia macrophylla | researchgate.net |

| (3R,4R)-4,7-dihydroxymellein | Penicillium sp. | Alibertia macrophylla | researchgate.net |

These findings demonstrate that endophytic fungi are a rich source of a variety of dihydroisocoumarin structures. mdpi.com

Biosynthetic Pathways and Precursors of Related Dihydroisocoumarins

Isocoumarins and their dihydro derivatives are typically biosynthesized through the polyketide synthase (PKS) pathway. rsc.org This pathway involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, to form a polyketide chain that subsequently undergoes cyclization and other modifications to yield the final isocoumarin scaffold. rsc.org

The general biosynthetic route for many fungal isocoumarins starts with the formation of a pentaketide (B10854585) intermediate from one molecule of acetyl-CoA and four molecules of malonyl-CoA. This intermediate is then processed by a polyketide synthase enzyme. Key steps in the biosynthesis include:

Polyketide Chain Assembly: The iterative condensation of acetate (B1210297) units to form a linear poly-β-keto chain.

Cyclization and Aromatization: The folding and intramolecular condensation of the polyketide chain to form the bicyclic isocoumarin ring system.

Tailoring Reactions: Further enzymatic modifications such as reduction, dehydration, and methylation to produce the diverse range of naturally occurring dihydroisocoumarins.

For example, the biosynthesis of mellein , a common 3,4-dihydroisocoumarin, is thought to proceed through a pentaketide precursor. nih.gov Similarly, the biosynthesis of fusamarins , another group of dihydroisocoumarins, has been linked to a specific PKS gene cluster in the fungus Fusarium mangiferae. rsc.org The shikimic acid pathway, which produces aromatic amino acids, can also provide precursors for some coumarin (B35378) derivatives, although the polyketide pathway is predominant for the isocoumarin backbone. nih.gov

The following table lists the key precursors and the general biosynthetic pathway for dihydroisocoumarins:

| Precursors | Biosynthetic Pathway | Key Enzymes |

| Acetyl-CoA | Polyketide Synthase (PKS) Pathway | Polyketide Synthase (PKS) |

| Malonyl-CoA | Polyketide Synthase (PKS) Pathway | Polyketide Synthase (PKS) |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Acetyl 3,4 Dihydro 1h 2 Benzopyran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its connectivity and stereochemistry. An important consideration for this molecule is the potential for keto-enol tautomerism of the acetyl group, which would be readily apparent in NMR spectra.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

To illustrate, the ¹H and ¹³C NMR data for the closely related precursor, 3-acetylcoumarin (B160212), are presented below. The reduction of the C3-C4 double bond to form this compound would lead to significant changes in the spectrum, particularly the appearance of signals for the new aliphatic protons at C3 and C4 and the upfield shift of the corresponding carbon signals.

Table 1: Representative ¹H NMR Data for 3-Acetylcoumarin (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.51 | s | 1H | H-4 |

| 7.65 | m | 2H | Aromatic-H |

| 7.35 | m | 2H | Aromatic-H |

Table 2: Representative ¹³C NMR Data for 3-Acetylcoumarin (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 195.77 | C=O (acetyl) |

| 159.52 | C=O (lactone) |

| 155.64 | C-8a |

| 147.74 | C-4 |

| 134.68 | C-6 |

| 130.51 | C-5 |

| 125.27 | C-7 |

| 124.86 | C-4a |

| 118.56 | C-3 |

| 117.00 | C-8 |

Data is for 3-acetylcoumarin and is illustrative. The numbering for this compound would differ.

For this compound, the signals for the protons at the C3 and C4 positions would provide crucial stereochemical information through their coupling constants.

2D NMR techniques are essential for assembling the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as the acetyl group to the benzopyran ring and the protons on the aromatic ring to the quaternary carbons.

COSY (Correlation Spectroscopy) would show which protons are coupled to each other, helping to trace out the spin systems within the molecule, particularly in the dihydro-pyran ring and the aromatic ring.

The dihydro-benzopyran ring is not planar and can exist in different conformations, such as a half-chair or a distorted boat. The conformation can be investigated using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. By analyzing the NOE correlations, the relative orientations of the substituents on the dihydro-pyran ring can be determined, providing insight into the preferred conformation of the molecule in solution. For instance, an NOE between the proton at C3 and one of the protons at C4 would help to define their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₁₀O₃), the expected exact mass would be calculated and compared to the experimentally measured value, with a very low tolerance (typically within 5 ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the acetyl group (CH₃CO•) as a radical.

Cleavage of the dihydro-pyran ring.

Loss of carbon monoxide (CO) from the lactone.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 190.06299 |

| [M+H]⁺ | 191.07029 |

These are theoretical values. Experimental verification is required.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique would yield bond lengths, bond angles, and torsional angles, providing an exact three-dimensional model of this compound in the solid state.

Crucially, if the compound is chiral (which it is, due to the stereocenter at C3), X-ray crystallography on a suitable crystal can determine the absolute stereochemistry (R or S configuration) without ambiguity, especially if a chiral reference is present in the molecule or through the use of anomalous dispersion. While no specific crystal structure for the title compound is found in the searched literature, the crystal structure of a related compound, 3-acetyl-6-methoxy-2H-1-benzopyran-2-one, has been reported to crystallize in the triclinic system, space group P1. spectrabase.com This provides an example of the type of detailed structural information that can be obtained.

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2900-2800 | Aliphatic C-H | Stretching |

| ~1760-1740 | Lactone C=O | Stretching |

| ~1710-1690 | Ketone C=O | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

The presence of two distinct carbonyl stretching frequencies would be a key feature, one for the lactone and one for the acetyl ketone. The exact positions of these bands can provide information about the electronic environment and any potential hydrogen bonding.

Chemical Reactivity and Derivatization Strategies of 3 Acetyl 3,4 Dihydro 1h 2 Benzopyran 1 One

Modifications of the 3-Acetyl Group in Dihydroisocoumarins

The 3-acetyl group is a primary site for chemical transformations, featuring a reactive carbonyl group and an acidic α-methyl group. This functionality serves as a versatile handle for introducing structural diversity through a variety of reactions.

The carbonyl moiety of the 3-acetyl group readily undergoes condensation and addition reactions with various nucleophiles. These reactions are fundamental for extending the molecular framework and introducing new functional groups.

Claisen-Schmidt Condensation: In reactions analogous to those of 3-acetyl-4-hydroxycoumarin, the 3-acetyl group can condense with various aromatic or heteroaromatic aldehydes in the presence of a basic catalyst like piperidine. arabjchem.orgresearchgate.net This reaction yields the corresponding α,β-unsaturated ketones, often referred to as chalcone analogs, which are valuable intermediates for the synthesis of other heterocyclic systems. arabjchem.org

Formation of Imines and Enaminones: The reaction with various primary and secondary amines can lead to the formation of imines (Schiff bases) and enaminones, respectively. arabjchem.orgscribd.com These derivatives are important synthons for building more complex nitrogen-containing heterocycles.

Hydrazone Synthesis: Condensation with hydrazine and its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. arabjchem.org These products can be further cyclized to form fused pyrazole (B372694) rings, a common strategy in heterocyclic synthesis.

Table 1: Examples of Condensation and Addition Reactions on the 3-Acetyl Group

| Reaction Type | Reagent(s) | Product Type |

| Claisen-Schmidt Condensation | Aromatic Aldehydes, Piperidine | α,β-Unsaturated Ketones (Chalcones) |

| Imine Formation | Primary Amines | Imines (Schiff Bases) |

| Enaminone Formation | Secondary Amines | Enaminones |

| Hydrazone Formation | Hydrazine, Phenylhydrazine | Hydrazones |

The methyl group of the acetyl moiety is susceptible to functionalization due to the acidity of its α-protons. Halogenation of this position creates a highly reactive electrophilic center, enabling a range of subsequent transformations.

α-Bromination: The selective bromination of the α-methyl group can be achieved using reagents such as phenyltrimethylammonium tribromide or copper(II) bromide. acgpubs.orgarabjchem.org This reaction produces 3-(bromoacetyl)-3,4-dihydro-1H-2-benzopyran-1-one, a key intermediate for nucleophilic substitution reactions.

Synthesis of Fused Heterocycles: The resulting α-halo ketone is a valuable precursor for synthesizing fused heterocyclic systems. For example, it can react with thioamides or thioureas in a Hantzsch-type reaction to form thiazole rings fused or linked to the dihydroisocoumarin scaffold. nih.govmdpi.com It can also react with various nitrogen and sulfur nucleophiles to create a variety of other heterocyclic derivatives, such as imidazoles and thiadiazoles. nih.govmdpi.com

Table 2: α-Functionalization and Subsequent Reactions

| Initial Reaction | Reagent | Intermediate | Subsequent Reaction | Reagent for Subsequent Step | Final Product |

| α-Bromination | Phenyltrimethylammonium tribromide | 3-(Bromoacetyl) derivative | Thiazole Synthesis | Thiourea/Thioamide | 3-(Thiazol-yl) derivative |

| α-Bromination | CuBr₂ | 3-(Bromoacetyl) derivative | Imidazobenzothiazole Synthesis | 2-Aminobenzothiazole | Fused Imidazobenzothiazole |

The carbonyl of the acetyl group can be selectively reduced without affecting the lactone carbonyl under appropriate conditions.

Reduction to Alcohol: The acetyl group can be reduced to a secondary alcohol (a 3-(1-hydroxyethyl) group) using mild reducing agents like sodium borohydride. This transformation introduces a new chiral center and a hydroxyl group for further derivatization.

Complete Reduction: More vigorous reduction conditions, such as using zinc powder in an acidic medium, can potentially reduce the acetyl carbonyl completely to an ethyl group, yielding a 3-ethyl-dihydroisocoumarin derivative. arabjchem.org

Oxidation: While oxidation of the acetyl group is less common, oxidative cleavage reactions could be employed under harsh conditions. The dihydroisocoumarin scaffold itself is generally stable to mild oxidizing agents.

Functionalization and Substitution Reactions on the Benzene (B151609) Moiety

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.combyjus.com An example in the coumarin (B35378) series involves the chlorosulfonation of 3-acetyl-8-methoxycoumarin using chlorosulfonic acid. acgpubs.org

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the lactone carbonyl might require forcing conditions.

Lactone Ring Transformations and Fused Heterocyclic System Formation

The dihydroisocoumarin core is a valuable platform for the construction of fused polycyclic systems. nih.gov The reactivity of both the lactone and the 3-acetyl substituent can be harnessed to build new rings.

Fused Pyrazole and Isoxazole Synthesis: The 3-acetyl group can first be transformed into an α,β-unsaturated ketone via condensation with reagents like dimethylformamide dimethyl acetal (DMF-DMA). The resulting enone is a classic precursor for forming fused heterocycles. Reaction with hydrazine or hydroxylamine can lead to the formation of fused pyrazole or isoxazole rings, respectively.

Fused Pyridine (B92270) and Pyrimidine Synthesis: The enone intermediate can also react with various active methylene compounds in the presence of an ammonia source (like ammonium acetate) to construct fused pyridine rings. Similarly, reaction with urea or thiourea can yield fused pyrimidine systems.

Lactone Ring Opening: The lactone ester bond can be cleaved under certain conditions. For instance, reduction of 3-acetylcoumarin (B160212) with sodium borohydride in alcohol has been shown to open the lactone ring to yield substituted ethyl-2-(2-hydroxybenzyl)-3-oxobutanoate. acgpubs.org Similar transformations are conceivable for the dihydro- analog, providing access to open-chain compounds with multiple functional groups.

Ring Expansion: Reactions with diazoalkanes have been used to expand the lactone ring of 3-acetylcoumarin into larger benzoxepinone and benzoxocinone systems. acgpubs.org This strategy could potentially be applied to the dihydroisocoumarin scaffold to create novel medium-sized ring structures.

Multi-component Reactions Utilizing the Dihydroisocoumarin Scaffold as a Synthon

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. nih.gov The dihydroisocoumarin scaffold can participate in MCRs, serving as a key building block or synthon.

Synthesis of Dihydrocoumarins via MCR: Isocyanide-based MCRs have been developed for the stereoselective synthesis of functionalized 3,4-dihydrocoumarin derivatives. For example, a four-component reaction between 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol can directly construct the dihydrocoumarin core in good yields.

Fused Heterocycle Synthesis: The reactivity of the dihydroisocoumarin system can be exploited in MCRs to build fused heterocyclic structures. For instance, MCRs involving 4-hydroxycoumarins (a related scaffold), aldehydes, and various nitrogen sources are widely used to synthesize coumarin-fused dihydroquinolines and other complex systems. rsc.org Similar strategies could be envisioned starting with 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one, where either the acetyl group or the active methylene at the C4 position acts as a reactive site.

Biological Activities and Pharmacological Potentials of 3 Acetyl 3,4 Dihydro 1h 2 Benzopyran 1 One and Its Derivatives

Anti-inflammatory Properties

Derivatives of the benzopyran scaffold have demonstrated notable anti-inflammatory effects through various mechanisms of action. Research into these compounds has identified their potential to modulate key inflammatory pathways, suggesting their utility in treating inflammatory conditions.

Other related benzopyran structures, such as benzopyran-4-one derivatives, have also been extensively studied. A series of 3-benzylidene benzopyran-4-one carboxylic acid derivatives were synthesized and investigated for their anti-inflammatory and analgesic activities, with four compounds proving to be more potent than established reference drugs like acetylsalicylic acid and ketoprofen. nih.gov Further research on benzopyran-4-one derivatives identified compounds with activity comparable to Diclofenac in the carrageenan-induced paw edema model in rats. nih.gov The mechanism for these derivatives is believed to involve the inhibition of prostaglandin (B15479496) E(2) (PGE(2)) synthesis, and molecular docking studies have shown favorable interactions with the cyclooxygenase-2 (COX-2) enzyme. nih.gov Similarly, a series of 2-(3'-aminesubstituted)-7- hydroxyl-4H-1-benzopyran-4-one derivatives showed good anti-inflammatory activity in the same model, which was attributed to their inhibition of COX enzymes. ijariit.com

| Compound/Derivative Class | Biological Model/Assay | Key Findings | Reference |

|---|---|---|---|

| N-alkylated γ-lactone derivatives of AI-77-B (a 1H-2-benzopyran-1-one derivative) | In vivo (undisclosed) | Demonstrated anti-inflammatory and potent anti-ulcerogenicity action. | nih.gov |

| 3-Benzylidene benzopyran-4-one carboxylic acids | In vivo (undisclosed) | Four derivatives were more potent than acetylsalicylic acid and ketoprofen. | nih.gov |

| Benzopyran-4-one derivatives | Carrageenan-induced rat paw edema; PGE(2) synthesis inhibition | Activity comparable to Diclofenac; inhibition of PGE(2); good interaction with COX-2 active site. | nih.gov |

| 2-(3'-aminesubstituted)-7-hydroxyl-4H-1-benzopyran-4-one derivatives | Carrageenan-induced rat paw edema | Several derivatives showed good anti-inflammatory activity, comparable to Celecoxib. | ijariit.com |

Anticancer and Anti-proliferative Activities

The benzopyran nucleus is a key pharmacophore in the development of novel anticancer agents. Derivatives of this scaffold have been shown to inhibit the growth of various cancer cell lines, highlighting their potential as therapeutic candidates.

Synthetic benzopyrone derivatives, including Schiff's like compounds and those substituted with oxadiazole or pyrazole (B372694) heterocycles, have been evaluated for their in vitro anticancer activity. nih.gov Certain Schiff's like compounds demonstrated good growth inhibition against numerous cell lines, particularly those from leukemia, non-small cell lung, central nervous system, and breast cancer subpanels. nih.gov

Hybrid molecules incorporating the benzopyran-4-one skeleton have also shown promise. A series of benzopyran-4-one-isoxazole esters exhibited selective antiproliferative activity against a panel of six cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.govchapman.edu These compounds were found to be minimally cytotoxic to normal cell lines, suggesting a favorable selectivity profile. nih.govchapman.edu Another class, bis-benzopyran-4-one derivatives, has also shown notable in vitro antiproliferative activity against a variety of human cancer cell lines. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis, and the modulation of the cell cycle. Research has shown that benzopyran derivatives can trigger these cellular processes in cancer cells.

For instance, a promising benzopyran-4-one-isoxazole hybrid compound was found to induce apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of 5 μM. nih.govchapman.edu This finding suggests that its anticancer activity is mediated, at least in part, through the activation of apoptotic pathways. nih.govchapman.edu

While not benzopyran derivatives themselves, studies on structurally related dihydroquinazolinones have provided further insight into these mechanisms. Certain novel 3,4-dihydroquinazolinone derivatives were shown to impair cancer cell proliferation by causing cell cycle arrest at the G2/M phase. bue.edu.egnih.govbue.edu.eg Furthermore, these compounds induced a significant increase in early apoptosis, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.egnih.gov These studies highlight apoptosis induction and cell cycle disruption as common and effective anticancer strategies for related heterocyclic compounds.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Benzyl-4,8-dimethylbenzopyrone (Schiff's like compounds) | NCI 60-cell line panel (Leukemia, NSCLC, CNS, Breast) | Good growth inhibition percentage against numerous cell lines. | nih.gov |

| Benzopyran-4-one-isoxazole esters | MDA-MB-231 (Breast), PC-3 (Prostate), HCT-15 (Colon), etc. | Significant and selective antiproliferative activity (IC50 range 5.2–22.2 μM against MDA-MB-231). | nih.govchapman.edu |

| Benzopyran-4-one-isoxazole hybrid (Compound 5a) | MDA-MB-231 (Breast) | Induced apoptosis in 50.8% of cells at 5 μM concentration. | nih.govchapman.edu |

| 3,4-Dihydroquinazolinone derivatives | HepG-2 (Liver), MCF-7 (Breast) | Induced cell cycle arrest at G2/M phase and increased early apoptosis. | bue.edu.egnih.govbue.edu.eg |

Antimicrobial and Antifungal Effects

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds like benzopyran derivatives have emerged as a promising area of research. These compounds have been shown to be effective against a range of bacterial and fungal pathogens.

Tetrahydrobenzopyran derivatives have been synthesized and tested for their antibacterial and antifungal activity, exhibiting promising results against microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The biological activity of these compounds is often attributed to the presence of specific functional groups on the benzopyran ring. researchgate.net Similarly, novel 1,2,4-triazole (B32235) derivatives, a class of compounds sometimes hybridized with other scaffolds, have demonstrated potent antifungal activity against species like Microsporum gypseum and antibacterial effects against Staphylococcus aureus, with some derivatives showing efficacy superior to standard drugs like ketoconazole (B1673606) and streptomycin. nih.gov

Analgesic and Antipyretic Effects

In addition to anti-inflammatory properties, certain benzopyran derivatives have been investigated for their potential as analgesics to relieve pain. The structural similarity of these compounds to existing non-steroidal anti-inflammatory drugs (NSAIDs) has prompted research into their pain-management capabilities.

A study on 3-benzylidene benzopyran-4-one carboxylic acid derivatives found that four new compounds exhibited more potent analgesic activity than reference compounds like acetylsalicylic acid and glafenine. nih.gov Other research into novel pyridine (B92270) and 1,2,4-triazole derivatives has also demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in various animal models, including the acetic acid-induced writhing test and yeast-induced pyrexia. latamjpharm.orgnih.gov For example, a diarylpentanoid derivative, DHHPD, showed a significant, dose-dependent reduction in writhing frequency in mice, a model indicative of peripheral analgesic effects similar to NSAIDs. mdpi.com

Other Emerging Pharmacological Applications (e.g., Antimalarial, Immunomodulatory, Gastroprotective)

The therapeutic potential of 3,4-dihydro-1H-2-benzopyran-1-one and its derivatives extends beyond the aforementioned activities, with ongoing research revealing a variety of other promising pharmacological applications.

Antimalarial and Antileishmanial Activity: The global challenge of parasitic diseases has spurred the investigation of novel chemical scaffolds. Derivatives of 1,3,4-thiadiazole (B1197879) have been identified as having potent activity against Leishmania sp.. nih.gov Furthermore, certain 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been evaluated for their efficacy against visceral leishmaniasis, with one compound showing significant inhibition of parasite burden in the liver and spleen of infected mice. rsc.org Artemisinin and its derivatives, though not benzopyrans, are key antimalarial drugs that also show anti-inflammatory and antiproliferative actions, indicating mechanistic overlaps that could be relevant for other heterocyclic compounds. nih.gov

Immunomodulatory Effects: Some heterocyclic compounds have been shown to modulate the immune system. For example, nitroheteroaryl-1,3,4-thiadiazole derivatives demonstrated immunomodulatory effects in mice infected with Leishmania. nih.gov These compounds stimulated the expression of interferon-γ while suppressing interleukin-10 and interleukin-5 production, promoting a Type-1 immune response that aids in resolving the parasitic infection. nih.gov

Anxiolytic Activity: A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were prepared and found to have a high affinity for 5-HT1A serotonin (B10506) receptors. nih.gov Compounds from this series proved to be full agonists and demonstrated anxiolytic (anti-anxiety) activity in various in vivo behavioral models. nih.gov

Mechanistic Insights into the Biological Action of 3 Acetyl 3,4 Dihydro 1h 2 Benzopyran 1 One

Elucidation of Specific Molecular Targets and Signaling Pathways

Detailed studies to pinpoint the explicit molecular targets of 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one are currently in the early stages. Research on the benzopyran scaffold suggests a range of potential enzymatic and receptor interactions. For instance, various benzopyran derivatives have been shown to interact with key signaling proteins involved in cell proliferation and inflammation. However, the precise targets for this particular acetyl-substituted dihydrobenzopyran-1-one have not yet been definitively identified in the published literature.

Computational modeling and in-silico screening studies are anticipated to play a crucial role in identifying high-affinity binding partners. Such studies will be instrumental in narrowing down the potential molecular targets for further validation through in-vitro and in-vivo experimental models. The focus of current research is to elucidate whether this compound follows known pathways associated with other benzopyranones or if it possesses a unique mechanism of action.

Molecular Level Understanding of Cellular Responses (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a key indicator of potential therapeutic activity, particularly in the context of anticancer research. While direct evidence of apoptosis induction by this compound is not yet available, the benzopyran class of compounds has been associated with pro-apoptotic effects in various cancer cell lines.

The potential mechanisms by which related compounds induce apoptosis are varied. Some benzopyran derivatives have been observed to trigger the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the subsequent activation of caspase cascades. Others may engage the extrinsic pathway through interactions with death receptors on the cell surface. Future research will need to focus on assays that can detect key apoptotic markers, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, following treatment with this compound to ascertain its specific role in cellular apoptosis.

Influence of Structural Modifications on Biological Mechanisms

The structure-activity relationship (SAR) of this compound is a critical area of investigation for optimizing its biological efficacy and specificity. The presence and position of the acetyl group at the C3 position are thought to be significant for its biological activity. Modifications to this group, as well as alterations to the dihydrobenzopyranone core, are expected to have a profound impact on the compound's interaction with its molecular targets.

Systematic structural modifications will be essential to probe the pharmacophore of this molecule. By synthesizing and testing a series of analogs, researchers can identify the key structural features required for its biological effects. This information will not only help in understanding the mechanism of action but will also guide the design of more potent and selective derivatives.

Structure Activity Relationship Sar Studies of 3 Acetyl 3,4 Dihydro 1h 2 Benzopyran 1 One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The type, position, and stereochemistry of substituents on the dihydroisocoumarin framework are determining factors for both the potency and selectivity of its derivatives. The chemical diversity resulting from different substitution patterns is directly linked to a wide array of biological and pharmacological activities. nih.gov General findings indicate that oxygenation at the C-6 and C-8 positions is a common feature in naturally occurring, biologically active isocoumarins. nih.govrsc.org

Derivatives with N-ethyl and N-propyl groups (5b and 5c) demonstrated high gastroprotective activity, which correlated with high blood levels of the active parent compound. In contrast, the N-methyl (5a) and N-butyl (5d) derivatives resulted in lower activity and correspondingly lower blood levels. nih.gov The longer N-pentyl (5e) and N-hexyl (5f) chains led to extremely low solubility and were not detected in the blood, failing to provide a therapeutic effect. nih.gov These findings highlight a clear relationship between the size of the alkyl substituent and the compound's physicochemical properties, which in turn dictates its pharmacological outcome. nih.gov

| Compound | Substituent (Alkyl Chain) | Relative In Vivo Activity | Observed Blood Levels of Parent Compound |

|---|---|---|---|

| 5a | Methyl | Lower | Detected |

| 5b | Ethyl | High | High |

| 5c | n-Propyl | High | High |

| 5d | n-Butyl | Lower | Detected |

| 5e | n-Pentyl | Inactive | Not Detected |

| 5f | n-Hexyl | Inactive | Not Detected |

Beyond alkyl groups, other substituents such as halogens can profoundly influence biological activity. researchgate.net A chlorine atom, for instance, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and interact with protein targets. researchgate.net This increased interaction at a binding site, combined with the prevention of metabolic hydroxylation, can strengthen a compound's activity. researchgate.net The specific placement of such substituents is critical, as their electron-withdrawing or -donating effects can alter the reactivity and binding affinity of the entire molecule. researchgate.net

Correlation Between Dihydroisocoumarin Core Modifications and Pharmacological Profile

Furthermore, studies on related pyran-based scaffolds have shown that features like the presence of a thioxo group or an ether linkage can increase biological activity. nih.gov For the dihydroisocoumarin core, this implies that replacing the lactone carbonyl group (C=O) with a thiocarbonyl group (C=S) or altering the ether linkage within the pyran ring could be viable strategies for modulating the pharmacological profile. Such changes would alter the hydrogen bonding capacity and dipole moment of the molecule, leading to different interactions with target enzymes or receptors.

Role of the 3-Acetyl Moiety in Modulating Bioactivity

The acetyl group at the C-3 position of the dihydroisocoumarin ring is a critical pharmacophoric feature that can significantly modulate bioactivity. While SAR studies on other heterocyclic systems are not directly transferable, they can offer valuable insights into the potential role of this functional group. For example, in the field of 1,3,4-oxadiazoline derivatives, the introduction of an acetyl group at the N-3 position has been shown to be an effective strategy for inducing or enhancing antimicrobial activity. nih.gov

Research comparing 1,3,4-oxadiazoles with their N-acetyl-1,3,4-oxadiazoline counterparts revealed that compounds bearing the acetyl group exhibited significantly greater antimicrobial activity. nih.gov This suggests that the acetyl moiety is not merely a passive substituent but an active contributor to the molecule's mechanism of action. The carbonyl group within the acetyl moiety can act as a hydrogen bond acceptor, facilitating stronger and more specific binding to a biological target. The mechanism of action for some antimicrobial 1,3,4-oxadiazolines is thought to involve the -N=C-O group present in their structure. nih.gov By analogy, the keto-enol tautomerism possible for the 3-acetyl group on the dihydroisocoumarin core, along with its carbonyl oxygen, could be crucial for interacting with target proteins.

| Compound Type | Presence of Acetyl Group | Observed Antimicrobial Activity |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | No | Baseline Activity |

| 3-Acetyl-1,3,4-oxadiazoline | Yes | Significantly Greater Activity |

Furthermore, studies on coumarins have established the absolute requirement of the carbonyl group within the pyran ring for certain enzymatic interactions. researchgate.net In 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one, the presence of two carbonyl groups—one in the lactone ring and one in the 3-acetyl moiety—in close proximity creates a distinct electronic and steric environment. This arrangement could be vital for chelation of metal ions in metalloenzymes or for forming multiple points of contact within a receptor's binding pocket, thereby enhancing binding affinity and biological response. The presence of the acetyl group in a complex, biologically active isochroman-4-one (B1313559) derivative further supports its importance in maintaining a potent pharmacological profile. nih.gov

Future Perspectives and Advanced Research Directions for 3 Acetyl 3,4 Dihydro 1h 2 Benzopyran 1 One Research

Development of Novel Derivatization Strategies for Optimized Bioactivity

A primary future direction lies in the strategic chemical modification of the 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one core to enhance its biological activity, selectivity, and pharmacokinetic properties. The acetyl group at the 3-position serves as a versatile chemical handle for a variety of transformations.

Future derivatization strategies could include:

Hybrid Molecule Synthesis: Fusing the dihydroisocoumarin scaffold with other known pharmacophores can create hybrid molecules with potentially synergistic or novel activities. mdpi.com For instance, combining it with scaffolds like isoxazole, thiazole, or 1,3,4-oxadiazole (B1194373) could yield compounds with enhanced anticancer or antimicrobial profiles. mdpi.commdpi.com

Bio-conjugation: Attaching bioactive molecules such as fatty acids, alcohols, or amines can modulate the compound's lipophilicity and cellular uptake, potentially improving its efficacy as an anticancer agent. nih.gov Research on other dihydroisocoumarins has shown that conjugation with molecules like gamma-linolenyl alcohol can lead to potent antiproliferative activity. nih.gov

Cyclization Reactions: The acetyl group can be used to construct new heterocyclic rings fused to the benzopyran core. Condensation of the acetyl group with various amino compounds could furnish imino derivatives, which can then be cyclized to form novel, complex heterocyclic systems, such as thiazolidinones or thiadiazines. mdpi.com

These strategies aim to build a diverse library of derivatives for extensive biological screening, guided by structure-activity relationship (SAR) studies to identify key structural features responsible for desired effects. mdpi.com

In-depth Mechanistic Elucidation of Emerging Pharmacological Effects

While initial studies may identify broad biological activities, future research must delve deeper into the specific molecular mechanisms of action. Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents.

Key areas for mechanistic investigation include:

Enzyme Inhibition Studies: Many pyran and benzopyran derivatives have shown potential as enzyme inhibitors. nih.govsemanticscholar.org Future work should assess the inhibitory activity of new derivatives against a panel of clinically relevant enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neurodegenerative diseases, or Epidermal Growth Factor Receptor (EGFR) kinase for cancer. nih.govmdpi.com

Gene Expression Analysis: The compound's effects on cellular pathways can be explored through transcriptomics. For example, some heterocyclic compounds exert their antibacterial effects by altering the transcription of genes involved in critical processes like biofilm formation. mdpi.com

Receptor Binding Assays: For derivatives showing activity related to specific signaling pathways, identifying the target receptor is paramount. Dihydro-2H-1-benzopyran derivatives have been identified as leukotriene antagonists, highlighting the potential for this scaffold to interact with specific G-protein coupled receptors. nih.gov

The following table summarizes potential enzymatic targets for dihydroisocoumarin derivatives based on activities observed in related scaffolds.

| Target Class | Specific Enzyme/Receptor Example | Potential Therapeutic Area |

| Hydrolases | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Receptors | Leukotriene Receptors | Inflammation, Asthma |

Integration of Advanced Computational Approaches for Rational Drug Design

Computer-Aided Drug Design (CADD) offers a powerful, cost-effective approach to accelerate the discovery and optimization of lead compounds. nih.gov Integrating these computational tools into the research workflow for this compound is a critical future step.

Advanced computational approaches include:

Molecular Docking: To predict the binding modes and affinities of newly designed derivatives against specific protein targets. researchgate.net This allows for the prioritization of compounds for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the flexibility of the binding site. researchgate.net

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can guide the design of new molecules with improved potency. nih.gov

These computational studies, when used iteratively with experimental synthesis and testing, can rationalize biological data and guide the design of next-generation compounds with enhanced efficacy and selectivity. mdpi.comnih.gov

Exploration of New Therapeutic Applications for Dihydroisocoumarin Scaffolds

The dihydroisocoumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. While activities like anticancer and antimicrobial effects are being explored, the versatility of this framework suggests it could be applied to a wider range of diseases.

Future research should aim to screen this compound and its derivatives against a diverse set of biological targets to uncover novel therapeutic applications. rsc.orgnih.gov Potential new areas include:

Neurodegenerative Diseases: Related pyran-containing compounds have been investigated as potential treatments for Alzheimer's disease. nih.gov

Inflammatory Disorders: The discovery of benzopyran derivatives as leukotriene antagonists suggests a potential role in treating inflammatory conditions. nih.gov

Antiviral Agents: The coumarin (B35378) nucleus, structurally related to dihydroisocoumarins, has been a template for designing HIV-1 inhibitors. researchgate.net

Agrochemicals: Some newly discovered dihydroisocoumarins have demonstrated significant inhibitory effects on plant root growth, indicating potential applications in agriculture. nih.gov

The use of scaffold-based drug delivery systems is another innovative approach, where the core structure could be part of a larger system designed for targeted or localized drug release, for instance, in cancer therapy. mdpi.com

Collaborative Approaches in Chemical Synthesis and Biological Evaluation

The successful progression of a compound from a laboratory curiosity to a potential therapeutic lead requires a multidisciplinary and collaborative effort. The complexity of modern drug discovery necessitates breaking down traditional silos between scientific disciplines.

Future research on this compound will be significantly enhanced by:

Integrated Research Teams: Forming teams that include synthetic organic chemists, medicinal chemists, computational scientists, pharmacologists, and biologists. This ensures that the design, synthesis, and evaluation of new compounds are performed in a cohesive and iterative loop.

Open Innovation Models: Sharing data and collaborating with academic labs and industry partners can accelerate progress by leveraging diverse expertise and resources.

Standardized Biological Assays: Adopting standardized protocols for biological evaluation allows for more reliable comparison of results across different studies and research groups. mdpi.com

The numerous studies titled "Synthesis and Biological Evaluation" underscore that the synergy between chemical synthesis and biological testing is the cornerstone of discovering new therapeutic agents. nih.govresearchgate.netnih.gov Fostering these collaborations is essential for efficiently translating fundamental chemical research into tangible pharmacological outcomes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2-carboxybenzaldehyde derivatives and acetylated ketones. For example, refluxing 2-carboxybenzaldehyde with acetyl-substituted bromo ketones in ethyl methyl ketone (as a solvent) at controlled temperatures (60–80°C) for 10–12 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate), yields ~65–76% of the target compound . Optimization includes adjusting pH, reaction time, and solvent polarity. Post-synthetic purification using silica gel chromatography ensures high purity .

Q. How is the stereochemistry of this compound determined using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the coupling constants (e.g., δ 7.42–8.44 ppm for aromatic protons) and splitting patterns in NMR reveal substituent positions and stereoelectronic effects. NMR identifies carbonyl resonances (e.g., δ 164–187 ppm for lactone and acetyl groups). Infrared (IR) spectroscopy further confirms functional groups, such as lactone C=O stretches at 1700–1735 cm .

Q. What safety protocols are essential when handling 3-acetyl derivatives in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Engineering controls (e.g., fume hoods) minimize inhalation risks. For spills, avoid dust generation and use inert absorbents. First-aid measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do substituent variations at the 3-position affect the electronic properties of the benzopyranone core?

- Methodological Answer : Substituents like acetyl, propyl, or hydroxy groups alter electron density and ring strain. Computational studies (e.g., density functional theory) using SMILES strings (e.g.,

CCCC1CC2=CC=CC=C2C(=O)O1) predict charge distribution and reactivity. Experimentally, UV-Vis spectroscopy reveals bathochromic shifts with electron-donating groups (e.g., –OH), while electron-withdrawing groups (e.g., –COCH) increase electrophilicity .

Q. What computational strategies predict the reactivity and stability of 3-acetyl derivatives?

- Methodological Answer : Molecular docking and quantum mechanical calculations (e.g., Gaussian software) using InChIKey descriptors (e.g.,

HVJWGCPAJDBAJE-UHFFFAOYSA-N) model interactions with biological targets or solvents. Solubility parameters (LogP) are calculated via fragment-based methods (e.g., XLogP3). Stability under acidic/basic conditions is assessed using pH-dependent molecular dynamics simulations .

Q. How can contradictory spectroscopic data for structurally similar derivatives be resolved?

- Methodological Answer : Cross-validate data using orthogonal techniques. For example, discrepancies in NMR aromatic proton shifts may arise from solvent effects (CDCl vs. DMSO-d). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive stereochemical assignments. Comparative analysis of IR carbonyl stretches (e.g., 1703 vs. 1735 cm) distinguishes lactone vs. ketone functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.